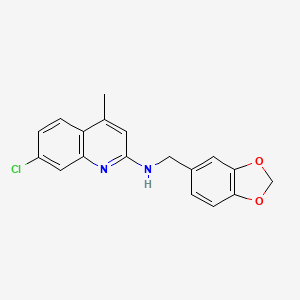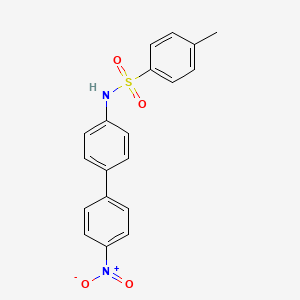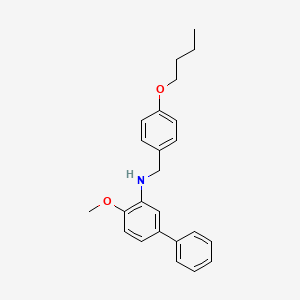![molecular formula C20H22N4O B5180280 8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline is a synthetic compound that has been widely used in scientific research. This compound is also known as PQQ, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of PQQ involves several pathways. PQQ has been found to activate the Nrf2 pathway, which is responsible for the production of antioxidant enzymes. PQQ also activates the PGC-1α pathway, which is responsible for the regulation of mitochondrial function. Moreover, PQQ has been found to inhibit the NF-κB pathway, which is responsible for inflammation.
Biochemical and Physiological Effects:
PQQ has several biochemical and physiological effects. It has been found to enhance mitochondrial function, which leads to increased cellular energy production. PQQ also has antioxidant and neuroprotective effects, which protect cells from oxidative stress and damage. Moreover, PQQ has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
PQQ has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, PQQ has been extensively studied, which means that there is a lot of information available on its properties and mechanisms of action. However, PQQ also has some limitations for lab experiments. It is a relatively expensive compound, which means that it may not be accessible to all researchers. Moreover, PQQ has a short half-life, which means that it may not be suitable for long-term studies.
Zukünftige Richtungen
There are several future directions for the study of PQQ. One of the future directions is the development of PQQ-based therapeutics for several diseases. PQQ has been found to have antioxidant and neuroprotective effects, which make it a potential therapeutic agent for several diseases, including Alzheimer's disease and Parkinson's disease. Another future direction is the study of PQQ in combination with other compounds. PQQ has been found to enhance mitochondrial function, and its combination with other compounds may lead to synergistic effects. Finally, the study of PQQ in different animal models may provide further insights into its properties and mechanisms of action.
Conclusion:
In conclusion, PQQ is a synthetic compound that has several biochemical and physiological effects. It has been extensively studied, and its properties and mechanisms of action are well understood. PQQ has potential therapeutic applications for several diseases, and its study in different animal models may provide further insights into its properties and mechanisms of action.
Synthesemethoden
The synthesis of PQQ involves several steps. The first step is the synthesis of 4-methylquinoline, which is then reacted with 2-bromoanisole to form 8-methoxy-4-methylquinoline. This compound is then reacted with 4-(2-pyridinyl)-1-piperazine to form PQQ. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
PQQ has been extensively used in scientific research due to its unique properties. It has been found to have antioxidant and neuroprotective effects, which make it a potential therapeutic agent for several diseases. PQQ has also been found to enhance mitochondrial function, which is essential for cellular energy production. Moreover, PQQ has been found to have anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
8-methoxy-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-14-19(22-20-16(15)6-5-7-17(20)25-2)24-12-10-23(11-13-24)18-8-3-4-9-21-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTYKARYWCTTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)
![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)


![N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)